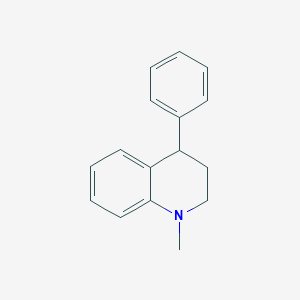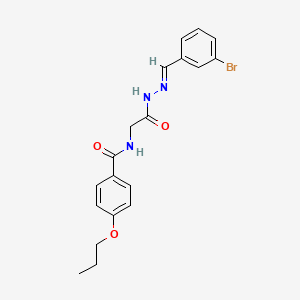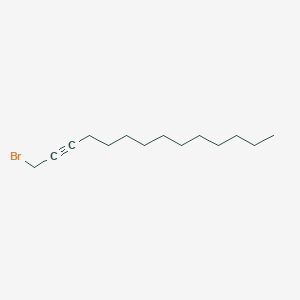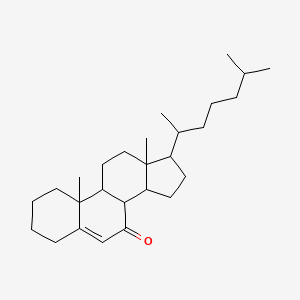
1-Methyl-4-phenyl-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-phenyl-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C16H17N. It belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-4-phenyl-1,2,3,4-tetrahydroquinoline can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where a phenylacetaldehyde derivative reacts with an aniline derivative under acidic conditions to form the tetrahydroquinoline ring system . Another method involves the reduction of 1-methyl-4-phenylquinoline using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The starting material, 1-methyl-4-phenylquinoline, is subjected to catalytic hydrogenation in the presence of Pd/C or other suitable catalysts. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-4-phenyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.
Major Products:
Oxidation: 1-Methyl-4-phenylquinoline.
Reduction: Various substituted tetrahydroquinoline derivatives.
Substitution: Functionalized tetrahydroquinoline compounds.
Aplicaciones Científicas De Investigación
1-Methyl-4-phenyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 1-methyl-4-phenyl-1,2,3,4-tetrahydroquinoline exerts its effects involves interaction with various molecular targets and pathways. In the context of neurodegenerative diseases, it is believed to interact with dopaminergic neurons, potentially inhibiting the reuptake of dopamine and providing neuroprotective effects . The exact molecular targets and pathways are still under investigation, but its structural similarity to known neurotoxins suggests it may influence mitochondrial function and oxidative stress pathways .
Comparación Con Compuestos Similares
1-Methyl-4-phenyl-1,2,3,4-tetrahydroquinoline can be compared with other tetrahydroquinoline derivatives:
1-Methyl-4-phenylpyridinium (MPP+): A known neurotoxin used in Parkinson’s disease research.
1,2,3,4-Tetrahydroisoquinoline: Another compound with significant biological activity, particularly in neuroprotection.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties and potential therapeutic applications.
Propiedades
Número CAS |
27623-83-2 |
|---|---|
Fórmula molecular |
C16H17N |
Peso molecular |
223.31 g/mol |
Nombre IUPAC |
1-methyl-4-phenyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C16H17N/c1-17-12-11-14(13-7-3-2-4-8-13)15-9-5-6-10-16(15)17/h2-10,14H,11-12H2,1H3 |
Clave InChI |
MLIIQHPUWXQPBF-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(C2=CC=CC=C21)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-9-Anthrylmethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acetohydrazide](/img/structure/B12006827.png)



![2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B12006840.png)

![5-(4-tert-butylphenyl)-4-{[(E)-(4-fluorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12006853.png)




![2-(4-Chlorobenzyl)-1-[4-(4-fluorobenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12006885.png)
![[1-(2-Oxo-2-phenylethyl)cyclopentyl]acetic acid](/img/structure/B12006887.png)
![3-{4-[(4-Chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12006894.png)
